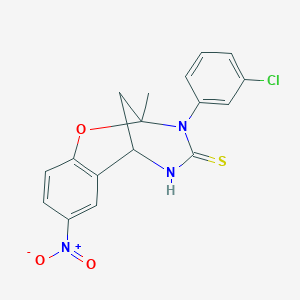

3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Beschreibung

This compound belongs to the benzoxadiazocine-thione class, characterized by a fused bicyclic core with a thione group at position 4, a nitro substituent at position 8, and a 3-chlorophenyl moiety at position 2. Its molecular formula is C₁₉H₁₇ClN₃O₃S, with a molecular weight of 413.88 g/mol. Structural determination tools like SHELXL and OLEX2 are critical for resolving its crystal structure and confirming substituent positions .

Eigenschaften

IUPAC Name |

10-(3-chlorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-17-9-14(13-8-12(21(22)23)5-6-15(13)24-17)19-16(25)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKOPVIKHGXZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H15ClN4O2S

- Molecular Weight : 350.83 g/mol

- IUPAC Name : 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

This compound features a benzoxadiazocine core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12.5 | |

| HT-29 (Colon) | 10.0 | |

| MKN-45 (Gastric) | 15.0 | |

| U87MG (Brain) | 20.0 | |

| SMMC-7721 (Liver) | 18.0 |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.

Case Studies

- Study on Lung Cancer Cells :

- Evaluation in Colon Cancer Models :

Additional Biological Activities

Beyond anticancer effects, preliminary investigations have suggested other biological activities:

Antioxidant Activity

Some studies have indicated that the compound possesses antioxidant properties. It was found to scavenge free radicals effectively and reduce lipid peroxidation in cellular models.

Anti-inflammatory Effects

Research has also pointed towards possible anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could have implications for treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is 3-(2-Methoxyphenyl)-2,11-Dimethyl-8-Nitro-2,3,5,6-Tetrahydro-4H-2,6-Methano-1,3,5-Benzoxadiazocine-4-Thione (CAS 1005286-72-5), which differs in two key aspects:

Substituent at Position 3 : Methoxy (-OCH₃) instead of chloro (-Cl).

Additional Methyl Group : A methyl (-CH₃) group at position 11.

| Property | Target Compound | Methoxy Analogue |

|---|---|---|

| Molecular Formula | C₁₉H₁₇ClN₃O₃S | C₁₉H₁₉N₃O₄S |

| Molecular Weight | 413.88 g/mol | 385.4 g/mol |

| Key Substituents | 3-Cl, 8-NO₂, 2-CH₃ | 3-OCH₃, 8-NO₂, 2-CH₃, 11-CH₃ |

| Electronic Effects | Strong electron-withdrawing (Cl, NO₂) | Moderate electron-donating (OCH₃), electron-withdrawing (NO₂) |

Structural Implications :

- The additional methyl group in the methoxy analogue may sterically hinder interactions with biological targets, reducing activity .

NMR Spectral Comparisons

Evidence from NMR studies on similar benzoxadiazocines (e.g., rapamycin analogues) reveals that substituents at positions 3 and 8 cause distinct chemical shift patterns in regions 29–36 (aromatic protons) and 39–44 (heterocyclic core protons) . For the target compound:

- The 3-Cl group would deshield nearby protons, causing downfield shifts in aromatic resonances.

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (based on MACCS keys or Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.75) to its methoxy analogue. This suggests overlapping pharmacophoric features but distinct electronic profiles, which may translate to divergent bioactivities .

Bioactivity and Pharmacological Profiling

While direct bioactivity data for the target compound is unavailable, clustering analysis of structurally related compounds indicates:

- Nitro-substituted benzoxadiazocines often exhibit kinase inhibition or antimicrobial activity.

- Chloro substituents correlate with enhanced metabolic stability compared to methoxy groups, as seen in triazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.